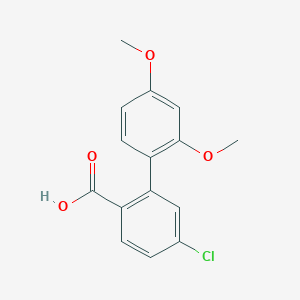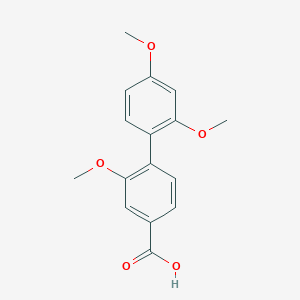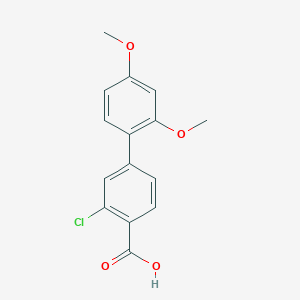
4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% (4-C2DMPB) is an organic compound that has been studied for its applications in scientific research. It is a white to off-white crystalline solid with a melting point of about 135°C and a boiling point of about 302°C. 4-C2DMPB is a monocarboxylic acid and belongs to the class of benzoic acids. It is soluble in water, ethanol, and ethyl acetate, and is insoluble in common organic solvents such as benzene and chloroform. 4-C2DMPB has been studied for its potential applications in biochemistry, pharmacology, and medical research.
作用机制
4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and tyrosine kinase (TK). It has also been shown to interact with several proteins, including the estrogen receptor and the androgen receptor. The mechanism of action of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% is not yet fully understood, however, it is thought to act by blocking the activity of certain enzymes or binding to certain proteins.
Biochemical and Physiological Effects
4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and tyrosine kinase (TK). It has also been shown to interact with several proteins, including the estrogen receptor and the androgen receptor. In addition, 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
The use of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to obtain and synthesize. It is also a stable compound, with a long shelf life. Furthermore, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to the use of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively weak inhibitor of some enzymes and proteins, making it less effective than some other compounds. In addition, it is a relatively small molecule, making it difficult to study in detail.
未来方向
There are several potential future directions for the use of 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% in scientific research. It could be used to study the role of small molecules in the regulation of gene expression and the development of new drugs. It could also be used to study the structure and function of proteins and enzymes. In addition, it could be used to study the effects of environmental toxins on the human body. Finally, 4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% could be used to develop new drugs or drug delivery systems.
合成方法
4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% can be synthesized by the condensation of 4-chlorobenzaldehyde and 2,4-dimethoxybenzoic acid in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol and the resulting product is purified by recrystallization.
科学研究应用
4-Chloro-2-(2,4-dimethoxyphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used in studies of the role of small molecules in the regulation of gene expression and the development of new drugs.
属性
IUPAC Name |
4-chloro-2-(2,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-6-11(14(8-10)20-2)13-7-9(16)3-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVDDSNDNPSRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690807 |
Source


|
| Record name | 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-72-4 |
Source


|
| Record name | 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














